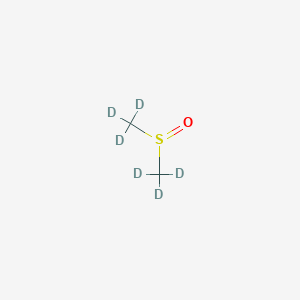
4-Fluoro-1-naphthaldehyde
Overview
Description
4-Fluoro-1-naphthaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H7FO and its molecular weight is 174.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence-Based Assays and Sensing
Naphthaldehyde derivatives have been utilized in the development of fluorescence-based assays for monitoring enzymatic activities and chemical reactions. For instance, fluorogenic naphthaldehydes have been used as substrates in assays for human alcohol dehydrogenase (ADH), demonstrating their utility in determining specific enzyme activities in biological samples (Wierzchowski et al., 1989). Additionally, fluorogenic aldehydes have facilitated the monitoring of aldol reactions, highlighting their role in enhancing the understanding of reaction kinetics and mechanisms (Guo & Tanaka, 2009).
Supramolecular Chemistry and Molecular Recognition
Naphthaldehyde derivatives are key in supramolecular chemistry, particularly in the development of sensors for molecular recognition. These compounds serve as versatile building blocks for creating fluorescent chemosensors, capable of detecting various cations and anions with high specificity and sensitivity (Das & Goswami, 2017). This application underscores the importance of naphthaldehyde compounds in analytical chemistry, offering potential pathways for environmental monitoring and biochemical analysis.
Organic Synthesis and Chemical Reactions
In organic synthesis, the reactivity of naphthaldehyde derivatives, including 4-Fluoro-1-naphthaldehyde, is of particular interest. Aromatic nucleophilic substitution (SNAr) reactions involving such derivatives have been studied, providing insights into reaction mechanisms and the influence of solvent effects (Singh, 2020). These findings have implications for the design of synthetic strategies and the development of novel compounds in medicinal chemistry and material science.
Environmental and Biochemical Sensing
Naphthaldehyde derivatives have found applications in environmental and biochemical sensing, such as the development of chemosensors for fluoride anions in aqueous media. These sensors operate on an 'off–on' fluorescence mechanism, offering rapid, selective, and sensitive detection capabilities (Lu et al., 2011). Such applications are critical in environmental monitoring, healthcare diagnostics, and the development of smart materials.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-1-naphthaldehyde is the aromatic ring in organic compounds. The compound is involved in aromatic nucleophilic substitution (SNAr) reactions .
Mode of Action
This compound interacts with its targets through a concerted mechanism via the formation of a single transition state. This mechanism has a lower activation energy barrier compared to a stepwise mechanism . The reaction involves the nucleophilic attack of a sulfur atom of a methylthiolate to the carbon atom of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatic nucleophilic substitution (SNAr) reaction pathway. This pathway results in the formation of chemically important C-C, C-S, and C-O bonds .
Result of Action
It is known that the compound participates in aromatic nucleophilic substitution reactions, which are fundamental to many chemical processes .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of solvents. The introduction of a solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine .
Safety and Hazards
4-Fluoro-1-naphthaldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Properties
IUPAC Name |
4-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCGZVKZDBILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427449 | |
| Record name | 4-fluoro-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172033-73-7 | |
| Record name | 4-fluoro-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.
Q2: How does the presence of different solvents influence the reactivity of this compound in SNAr reactions?
A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of this compound with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.
Q3: Is there an efficient method for synthesizing this compound on a larger scale?
A3: Yes, a study outlines a convenient large-scale synthesis of this compound [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

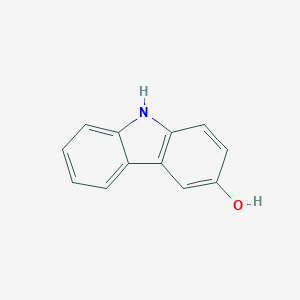
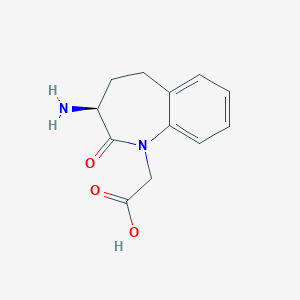
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
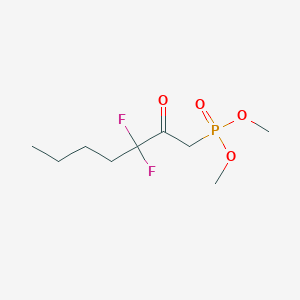

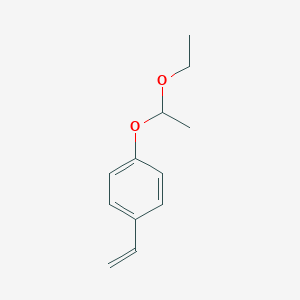
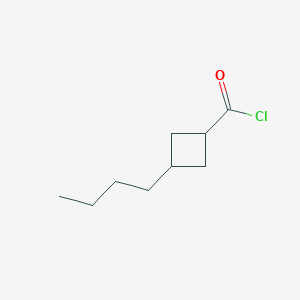
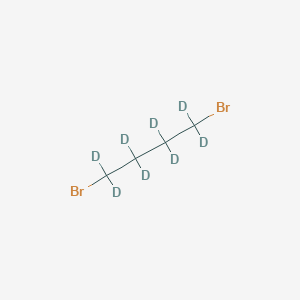
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

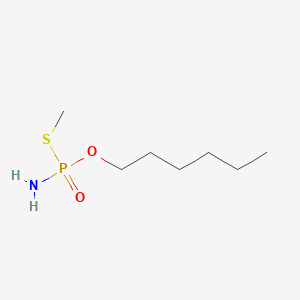
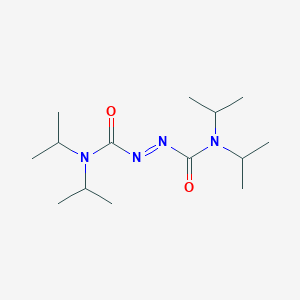
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
